乙基-L-缬氨酸酯

描述

L-Valine, ethyl ester, is a derivative of the amino acid L-valine. While the provided papers do not directly discuss L-Valine, ethyl ester, they do provide insights into various esters of L-valine and their chemical properties and synthesis methods. For instance, the synthesis of chiral (S)-(-)-N-maleoyl-L-valine methyl ester from L-valine and maleic anhydride is described, which could be analogous to the synthesis of L-Valine, ethyl ester .

Synthesis Analysis

The synthesis of L-valine esters can be complex and often requires multiple steps. In the case of (S)-(-)-N-maleoyl-L-valine methyl ester, the synthesis involves the reaction of L-valine with maleic anhydride, which could potentially be adapted for the synthesis of L-Valine, ethyl ester by changing the alcohol component from methanol to ethanol . Additionally, the synthesis of N-benzyl derivatives of valine esters is achieved through the reaction of valine esters with aromatic aldehydes in the presence of magnesium sulfate, followed by reduction with sodium borohydride . This method could also be relevant for synthesizing L-Valine, ethyl ester derivatives.

Molecular Structure Analysis

The molecular structure of L-valine esters is characterized by the presence of an ester functional group attached to the amino acid. The specific rotation and circular dichroism (CD) measurements provide insights into the chiral nature of these molecules, as seen in the high specific rotations observed for the polymers derived from (S)-(-)-N-maleoyl-L-valine methyl ester . The electron paramagnetic resonance (EPR) technique has been used to investigate the structure of irradiated L-valine derivatives, which could be applied to study the molecular structure of L-Valine, ethyl ester .

Chemical Reactions Analysis

L-valine esters participate in various chemical reactions. For example, the asymmetric anionic polymerization of (S)-(-)-N-maleoyl-L-valine methyl ester with diethylzinc and chiral ligands leads to polymers with high specific rotations and threo-diisotactic structures . The ring-closing metathesis reaction is another example, which is a key step in the synthesis of a functionalized cyclohexene derivative from an L-serine-derived ester . These reactions highlight the reactivity of valine esters and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-valine esters can be deduced from their molecular structure and the reactions they undergo. The specific rotations and CD spectra indicate the optical activity of these compounds . The EPR spectra of irradiated valine esters provide information about the radicals formed and their electronic structure . The solubility, melting points, and reactivity of these esters can be influenced by the nature of the substituents on the valine backbone, as seen in the synthesis of N-benzyl derivatives .

科学研究应用

生物燃料生产

乙基乙酰丙酸酯,乙酰丙酸的衍生物,可用作生物燃料。 它可以作为柴油混溶生物燃料直接用于常规柴油汽车发动机,最高可达 5 wt% . 这种应用意义重大,因为它为传统的化石燃料提供了一种可再生且更环保的替代品 .

燃料添加剂

乙基乙酰丙酸酯作为燃料添加剂具有潜力。 先前研究发现,使用乙基乙酰丙酸酯作为燃料添加剂可以显着减少污染物并降低环境影响 . 近年来,乙基乙酰丙酸酯作为柴油混合燃料添加剂的潜力引起了人们的关注 .

医药生产

乙基乙酰丙酸酯已被用于生产药物,如乙酰丙酸钙,它用于矿物质补充剂和结核病的预处理 . 这突出了该化合物的多功能性及其在制药行业的潜力 .

香料和香精生产

乙基乙酰丙酸酯也被认为是香叶烯在生产香料和水果、甜味和花香香精方面的潜在替代品 . 这为其在食品和饮料行业以及香水和其他香味产品的生产中开辟了可能性 .

化学原料

乙基乙酰丙酸酯是一种用途广泛的化学原料,具有许多潜在的工业应用 . 它的结构由两个高官能团(酮基和羧基)组成,这为其衍生为增值化学品提供了广泛的可能性

未来方向

The use of L-Valine ethyl ester in the synthesis of new ibuprofen derivatives suggests potential applications in enhancing drug solubility and permeation . These derivatives have shown to have better solubility in aqueous solutions and a lower log P value compared to the parent acid . This could lead to faster and more complete permeation of the drug through the skin , suggesting potential future directions in transdermal drug delivery systems .

作用机制

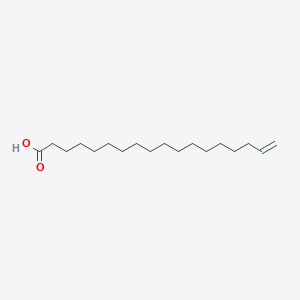

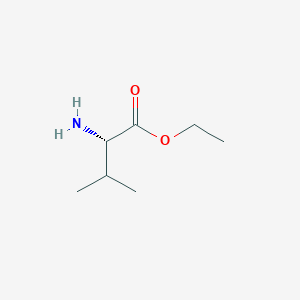

Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

属性

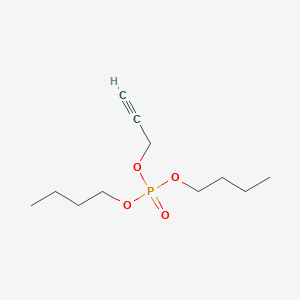

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIVJVAZDJHDJF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17431-03-7 | |

| Record name | L-Valine, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。